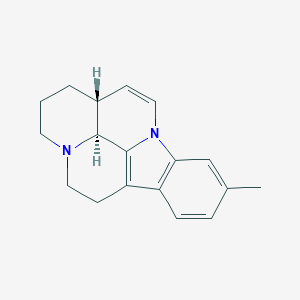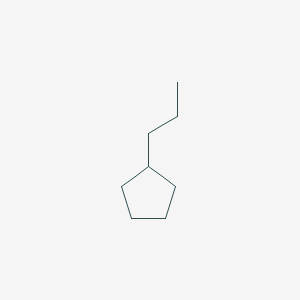
Propylcyclopentane
Descripción general
Descripción
Propylcyclopentane is a natural product found in Tuber borchii with data available.
Aplicaciones Científicas De Investigación
Drug Discovery and Bioactive Molecule Modification : A study by Li et al. (2022) developed a method for synthesizing bicyclo[1.1.1]pentane ketones, which are useful in drug discovery and bioactive molecule modification (Li, Li, Xu, & Pan, 2022).
Synthesis of Bicyclo[1.1.1]pent-1-ylamine Derivatives : Kanazawa and Uchiyama (2018) described a radical multicomponent carboamination of [1.1.1]propellane, leading to the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives, showing potential for drug discovery (Kanazawa & Uchiyama, 2018).
Preparation of Sulfonyl Alkynyl/Allyl/Cyano-Substituted BCP Derivatives : Wu et al. (2021) developed a radical-mediated difunctionalization of propellane, efficiently preparing sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives under mild photochemical conditions (Wu, Xu, Zhang, Wu, & Zhu, 2021).
Synthesis of Bicyclo[1.1.1]pentanes-Containing Dithianes : Trongsiriwat et al. (2019) presented a method for synthesizing bicyclo[1.1.1]pentanes-containing dithianes, providing access to BCP analogues of diarylketones (Trongsiriwat, Pu, Nieves-Quinones, Shelp, Kozlowski, & Walsh, 2019).
Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines : Hughes et al. (2019) developed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, simplifying the synthesis of pharmaceutically relevant building blocks (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Synthesis of Selenoether and Thioether Functionalized Bicyclo[1.1.1]pentanes : Wu et al. (2020) presented a method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes, resulting in valuable bioisosteres (Wu, Xu, Wu, & Zhu, 2020).
Synthesis of Bicyclo[1.1.1]pentylaldehyde Building Blocks : Lasányi, Máth, and Tolnai (2022) developed a one-pot procedure for synthesis of stable, versatile bicyclo[1.1.1]pentylaldehyde building blocks, enabling the use of the BCP motif in medicinal chemistry (Lasányi, Máth, & Tolnai, 2022).
Nickel-Catalyzed Decarboxylative Cross-Coupling for Drug Development : Polites et al. (2021) presented a nickel-catalyzed decarboxylative cross-coupling of bicyclo[1.1.1]pentyl radicals with (hetero)aryl bromides, facilitating the synthesis of BCP-aryl compounds for drug development (Polites, Badir, Keess, Jolit, & Molander, 2021).
Safety and Hazards
Propylcyclopentane is a highly flammable liquid and vapour . It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . It’s recommended to use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
propylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-5-8-6-3-4-7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIAMAVWIJYWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174352 | |
| Record name | Propylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-96-2 | |
| Record name | Propylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLCYCLOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1SP7J9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and formula of propylcyclopentane?
A1: this compound is a hydrocarbon composed of a cyclopentane ring with a propyl group attached. Its molecular formula is C8H16.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, thermodynamic properties like heat capacity, heats of fusion, and triple points have been measured. [] You can find more information about the low-temperature thermodynamic properties of this compound in this study: .
Q3: What is the significance of this compound in catalytic reactions involving n-octane?
A3: this compound is often observed as an intermediate product in the catalytic conversion of n-octane to aromatics, particularly in the presence of catalysts like Pt/Al2O3 and Pt-Sn/Al2O3. [] This process is crucial in the petroleum industry for enhancing gasoline octane numbers. [, ]
Q4: How does the presence of tin (Sn) affect the catalytic activity in reactions involving this compound?
A4: Research suggests that the addition of tin to platinum catalysts (Pt-Sn/Al2O3) can enhance both the dehydrocyclization activity and the lifespan of the catalyst compared to catalysts with only platinum (Pt/Al2O3). [] This improvement is observed in reactions like the conversion of n-octane, where this compound is a key intermediate. []
Q5: Are there any studies that utilize labeled this compound to understand reaction mechanisms?
A5: Yes, a study used carbon-14 labeled n-propylcyclopentane to track its conversion during the aromatization of n-octane using a Pt-zeolite L catalyst. [] This type of isotopic labeling allows researchers to gain a deeper understanding of the reaction pathways involved.
Q6: How does the molecular structure of cycloalkanes, such as this compound, influence their dynamic viscosity?
A6: Studies have shown that the dynamic viscosity of cycloalkanes, including this compound, decreases with increasing temperature. [] This behavior is related to the molecular interactions and energy barriers associated with molecular movement in the liquid phase.
Q7: Can this compound be used in the synthesis of liquid crystals?
A7: While this compound itself isn't directly used in liquid crystal synthesis, a closely related structure, the 3-propylcyclopentane group, has shown promise. [] This group has been incorporated as an end group in fluorinated terphenyl liquid crystals. []
Q8: What are the advantages of incorporating the 3-propylcyclopentane group in liquid crystal design?
A8: Incorporating the 3-propylcyclopentane group into fluorinated terphenyl liquid crystals has been shown to result in desirable properties like a wider nematic temperature range and reduced rotational viscosity compared to similar structures with a 4-alkylcyclohexyl end group. [] These characteristics are essential for developing high-performance liquid crystal displays. []
Q9: What is the role of this compound in studies involving the isomerization of hydrocarbon ions?
A9: this compound plays a key role in understanding the isomerization of hydrocarbon ions. Its molecular ion, [C8H16]+, exhibits complete isomerization to a structure identical to that of normal octene ions. [] This behavior makes it a valuable reference point in collisional activation studies investigating the isomerization tendencies of different hydrocarbon structures. []
Q10: Has the heat of combustion been determined for this compound?
A10: Yes, the heat of combustion of n-propylcyclopentane has been experimentally determined using bomb calorimetry. [, ] These measurements provide fundamental thermodynamic data about the compound and are crucial for understanding energy release during combustion processes.
Q11: What is the significance of studying the heats of combustion and formation of compounds like this compound?
A11: Determining the heats of combustion and formation of hydrocarbons like this compound provides vital thermodynamic data. This information is essential for understanding the energy changes during chemical reactions and combustion processes, and it contributes to broader thermodynamic databases used in various scientific and engineering fields. [, ]
Q12: Are there studies exploring the formation of cyclopentane homologs, like this compound, through catalytic cyclization?
A12: Yes, research has explored the catalytic cyclization of n-octane, leading to the formation of cyclopentane homologs, which include this compound. [] This research area is important for understanding and optimizing the production of specific cyclic hydrocarbons from linear alkanes.
Q13: Are there studies investigating the synthesis and transformations of cycloalkanes with specific substitutions, potentially relevant to this compound derivatives?
A13: While not directly focusing on this compound, there's research dedicated to exploring the synthesis and catalytic transformations of gem-substituted cycloalkanes. [] These investigations shed light on the reactivity and potential applications of cycloalkanes with various substituents, which could be relevant to understanding the chemistry of this compound derivatives.
Q14: How is this compound related to research on the thermal evolution of petroleum in reservoirs?
A14: this compound is included as a representative naphthene compound in kinetic models designed to simulate the thermal cracking of crude oil at elevated temperatures and pressures experienced in geological reservoirs. [] Understanding the breakdown of components like this compound is crucial for predicting oil quality and optimizing extraction processes. []
Q15: What is the importance of including this compound in complex kinetic models simulating petroleum cracking?
A15: Including this compound in complex kinetic models helps ensure the models accurately reflect the real-world composition of petroleum, which contains a diverse range of hydrocarbons. [] This inclusivity leads to more reliable predictions regarding the behavior of oil under reservoir conditions and improves the accuracy of geochemical parameter estimations, such as gas-oil ratio (GOR) and API gravity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


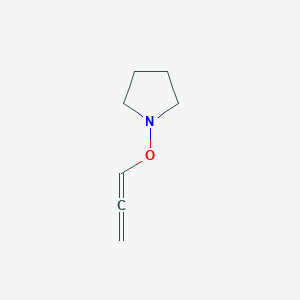
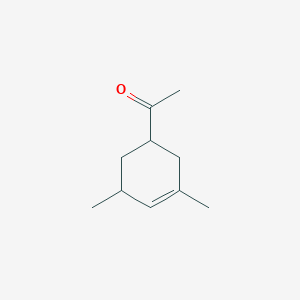
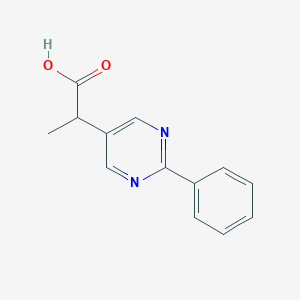



![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
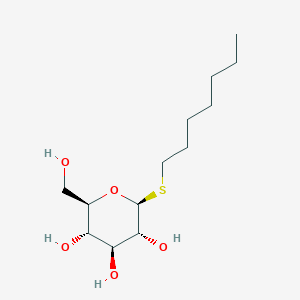

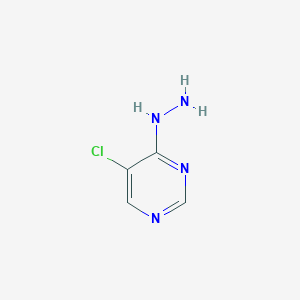
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)


